(2,6-aza)Trp
Description
Structural Characteristics and Isosteric Relationship to Tryptophan
The structural foundation of 2,6-diazatryptophan rests upon its isosteric relationship to natural tryptophan, where the indole side chain undergoes strategic nitrogen substitution at specific positions to create a diaza-substituted analogue with enhanced fluorescent properties. In this molecular architecture, carbon atoms at positions 2 and 6 of the indole ring system are replaced with nitrogen atoms, creating a 2,6-diazaindole moiety that serves as the chromophoric center of the amino acid. This substitution pattern represents the smallest possible structural alteration while introducing significant photophysical changes that enhance the molecule's utility as a biological probe.
The isosteric nature of 2,6-diazatryptophan ensures that the overall molecular geometry and size remain remarkably similar to natural tryptophan, allowing for successful incorporation into protein structures without causing significant perturbations to the local environment or protein folding patterns. This geometric compatibility is crucial for maintaining protein structural integrity while introducing enhanced fluorescent monitoring capabilities. The diaza-substitution creates additional hydrogen bonding sites and altered electronic properties that fundamentally change the molecule's interaction with water and other environmental factors.
The electronic structure of the 2,6-diazaindole moiety exhibits distinctive characteristics that differentiate it from the natural indole system. The incorporation of nitrogen atoms at specific positions creates an electron-deficient aromatic system with altered orbital energies and charge distribution patterns. These electronic modifications result in red-shifted absorption and emission spectra compared to natural tryptophan, with absorption maxima occurring around 300 nanometers and distinctive emission characteristics that depend strongly on the local environment.
Table 1: Structural Comparison of Tryptophan and 2,6-Diazatryptophan
| Property | Tryptophan | 2,6-Diazatryptophan |
|---|---|---|
| Ring System | Indole | 2,6-Diazaindole |
| Nitrogen Positions | N1 (pyrrole) | N1, N2, N6 |
| Absorption Maximum | ~280 nm | ~300 nm |
| Emission Characteristics | Single emission | Multiple emission bands |
| Water Sensitivity | Limited | Highly sensitive |
| Proton Transfer Capability | None | Triple proton transfer |
The molecular dimensions and van der Waals radii of 2,6-diazatryptophan remain essentially identical to those of natural tryptophan, ensuring successful incorporation into protein structures through ribosomal translation mechanisms. This dimensional compatibility allows the modified amino acid to occupy the same spatial volume as tryptophan while introducing dramatically enhanced fluorescent properties. The preservation of overall molecular shape and size is critical for maintaining protein function while adding sophisticated monitoring capabilities.
The hydrogen bonding characteristics of 2,6-diazatryptophan are significantly enhanced compared to natural tryptophan due to the presence of additional nitrogen atoms that can serve as both hydrogen bond donors and acceptors. These enhanced hydrogen bonding capabilities contribute to the molecule's exceptional sensitivity to water environments and enable the characteristic excited-state proton transfer reactions that make this compound such a valuable analytical tool. The strategic placement of nitrogen atoms creates optimal geometry for water-mediated proton transfer chains that result in the distinctive photophysical behavior.
Historical Development of Aza-Amino Acid Analogues in Biochemical Research
The historical development of aza-amino acid analogues represents a fascinating evolution in biochemical research that spans over seven decades, beginning with the first synthesis of an aza-diketopiperazine structure in 1951 and progressing to the sophisticated molecular probes available today. The early recognition that nitrogen substitution in amino acid structures could provide unique properties while maintaining biocompatibility laid the foundation for extensive research into these modified biological building blocks. The initial investigations focused primarily on the antimetabolic properties of aza-amino acids, but the field has evolved to encompass sophisticated applications in protein engineering, fluorescent labeling, and structural biology.
The conceptual framework for aza-amino acid development emerged from the recognition that strategic atomic substitutions could introduce novel properties while preserving the essential structural characteristics required for biological activity. Early researchers discovered that replacing carbon atoms with nitrogen in amino acid side chains created compounds with altered electronic properties, enhanced hydrogen bonding capabilities, and distinctive spectroscopic characteristics. These discoveries initiated a systematic exploration of various substitution patterns and their effects on biological activity and chemical properties.
The synthesis and characterization of azatryptophan analogues gained significant momentum in the early 2000s, when researchers began to recognize the unique photophysical properties of these compounds and their potential applications as fluorescent probes. The development of 7-azatryptophan as a polarity-sensitive fluorescent probe demonstrated the potential for aza-substituted tryptophan analogues to provide environmental information that was not accessible through natural amino acids. This breakthrough established the foundation for developing more sophisticated probes with enhanced sensitivity and specificity.
Table 2: Timeline of Aza-Amino Acid Development in Biochemical Research
| Year | Milestone | Significance |
|---|---|---|
| 1951 | First aza-diketopiperazine synthesis | Established feasibility of aza-substitution |
| 1980s | Early azatryptophan studies | Demonstrated biological compatibility |
| 2000s | 7-azatryptophan characterization | Established fluorescent probe applications |
| 2010s | 2,7-diazatryptophan development | Enhanced water sensitivity properties |
| 2017 | 2,6-diazatryptophan characterization | Triple proton transfer mechanism discovered |
The development of synthetic methodologies for aza-amino acid production has been a critical factor in advancing research applications. Early synthetic approaches relied on traditional organic chemistry methods that often resulted in low yields and challenging purification procedures. The evolution of more efficient synthetic strategies, including optimized hydrazine alkylation reactions and improved protection group strategies, has made these compounds more accessible for research applications. Modern synthetic approaches achieve high yields and stereochemical purity, enabling routine incorporation of aza-amino acids into peptides and proteins.
The recognition of aza-amino acids as powerful tools for medicinal chemistry and drug development has driven significant advances in synthetic methodology and characterization techniques. These compounds exhibit enhanced metabolic stability compared to natural amino acids due to their resistance to enzymatic hydrolysis, making them attractive targets for therapeutic applications. The development of azapeptides, which incorporate aza-amino acid residues into peptide structures, has opened new avenues for drug design and has contributed to the broader understanding of structure-activity relationships in biological systems.
The emergence of 2,6-diazatryptophan as a sophisticated fluorescent probe represents the culmination of decades of research into aza-amino acid chemistry and photophysics. The characterization of its unique excited-state triple proton transfer mechanism has provided unprecedented insights into water-catalyzed processes in biological systems. This compound demonstrates the most advanced photophysical properties among azatryptophan analogues, with exceptional sensitivity to water environments that enables detection of subtle structural changes in proteins and protein complexes.
Recent advances in protein engineering and expression systems have enabled the successful incorporation of 2,6-diazatryptophan into bacterial proteins through metabolic pathways. These developments have demonstrated that aza-amino acids can be efficiently incorporated into cellular proteins without significantly disrupting normal biological processes. The ability to produce proteins containing 2,6-diazatryptophan through bacterial expression systems has made these sophisticated probes accessible for routine biochemical and biophysical studies, marking a significant advancement in the practical application of aza-amino acid technology.
The current state of aza-amino acid research reflects a mature field that combines sophisticated synthetic chemistry, advanced spectroscopic characterization, and practical biological applications. Modern research efforts focus on developing new aza-amino acid analogues with tailored properties for specific applications, improving synthetic efficiency and scalability, and expanding the range of biological systems that can be studied using these powerful molecular tools. The success of 2,6-diazatryptophan as a fluorescent probe has inspired continued innovation in this field and has established aza-amino acids as indispensable tools for modern biochemical research.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.205 |
IUPAC Name |
(S)-2-Amino-3-(1H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H10N4O2/c10-6(9(14)15)3-7-5-1-2-11-4-8(5)13-12-7/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI Key |
IFQHPNPJXDNEFV-LURJTMIESA-N |
SMILES |
O=C(O)[C@@H](N)CC1=NNC2=C1C=CN=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2,6-aza)Trp |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1. Aza-Substitution and Solubility Enhancement
Aza-substitution, which involves replacing aromatic carbon atoms with nitrogen atoms, is a well-established strategy in medicinal chemistry aimed at enhancing the solubility of compounds. Aza-tryptophan analogs, including (2,6-aza)tryptophan, have been synthesized and evaluated for their effectiveness as substrates in enzymatic reactions. These compounds have shown promise in prenyltransferase-catalyzed reactions, which are crucial for the biosynthesis of various natural products .
Case Study: Aza-Tryptophan as Substrates
In a recent study, several aza-tryptophan analogs were tested as substrates for indole-alkylating prenyltransferases. The results indicated that specific aza-tryptophan analogs exhibited measurable turnover rates, demonstrating their viability as substrates in enzymatic reactions . For instance, two analogs (4f and 5f) showed conversion rates of 23.6% and 71%, respectively, highlighting their potential utility in drug development.
Biochemical Applications
2.1. Protein Dynamics and Fluorescence Studies
(2,6-aza)tryptophan can serve as a fluorescent probe to study protein dynamics and ligand interactions due to its unique spectral properties compared to native tryptophan. The incorporation of (2,6-aza)tryptophan into proteins allows researchers to investigate conformational changes and binding events through fluorescence spectroscopy.
Case Study: Hirudin and Thrombin Interaction
A study involving the incorporation of 7-azatryptophan into hirudin—a potent thrombin inhibitor—demonstrated that this analog could effectively probe protein dynamics. The fluorescence properties of the azatryptophan variant were used to analyze the interaction with thrombin, revealing insights into protein folding and binding mechanisms . The findings suggested that the azatryptophan variant behaved as a superior energy acceptor compared to traditional tryptophan.
Structural Biology
3.1. Probing Water Micro-Solvation
(2,6-aza)tryptophan has been utilized to probe micro-solvation effects in proteins. Its unique structure allows it to participate in water-assisted proton transfer processes, which are critical for understanding the behavior of proteins in aqueous environments.
Case Study: Proton Transfer Dynamics
Research on (2,7-aza)tryptophan has shown that it exhibits distinct proton transfer dynamics influenced by its microenvironment within proteins. The study utilized molecular dynamics simulations to explore how (2,7-aza)tryptophan interacts with surrounding water molecules during excited-state proton transfer processes . This work contributes to a deeper understanding of solvation effects on protein function.
Summary of Findings
The applications of (2,6-aza)tryptophan extend across several domains of scientific research:
Chemical Reactions Analysis
Photophysical and Proton-Transfer Reactions
While (2,6-aza)Trp is not explicitly studied in the literature, analogous systems provide mechanistic insights:
Key Reactions Observed in Aza-Tryptophans:
For This compound , the substitution pattern (N atoms at positions 2 and 6) likely enhances hydrogen-bonding capacity and alters proton-transfer pathways compared to natural tryptophan. Computational modeling of similar systems suggests that nitrogen placement critically affects tautomer stability and fluorescence lifetime .
Biochemical Reactivity
Aza-tryptophans participate in protein-ligand interactions through:
-
Polar interactions : Enhanced hydrogen bonding via pyridyl nitrogens .
-
Hydrophobic effects : Burial in protein cores reduces water accessibility, stabilizing specific tautomers .
Example : In calmodulin-(2,7-aza)Trp-Baa complexes, binding affinity increases by ~10-fold compared to wild-type Trp due to additional H-bonds . Such principles may apply to This compound if incorporated into proteins.
Stability and Degradation Pathways
Aza-tryptophans exhibit varied stability:
-
(7-aza)Trp : Degrades under acidic conditions (e.g., trifluoroacetic acid exposure) .
-
(2,7-aza)Trp : Stable in neutral buffers but undergoes pH-dependent tautomerization .
No data exists for This compound , but its degradation may resemble (2,7-aza)Trp due to structural similarities. Accelerated stability studies under varying pH and temperature are recommended.
Preparation Methods
Reaction Mechanism and Precursor Design
The synthesis begins with N-protected hydrazines (e.g., Boc- or Fmoc-hydrazine) reacting with brominated diazaindole derivatives. For this compound, the target alkylating agent is a 2,6-dibrominated diazaindole, though the exact synthesis of this intermediate is inferred from analogous protocols for mono-aza analogs. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the electrophilic carbon adjacent to the bromine atom, displacing the halide and forming the N–C bond (Scheme 1).
Optimization Insights from Model Systems
-
Solvent Selection : Dimethylformamide (DMF) and acetonitrile (ACN) are optimal due to their polar aprotic nature, which stabilizes transition states. For example, DMF at 70°C yielded 43–46% monoalkylated product with a 3:1 hydrazine-to-alkylating agent ratio.
-
Stoichiometry : Excess hydrazine (3 equivalents) suppresses dialkylation, a common side reaction.
-
Base Additives : Pyridine or 2,4,6-trimethylpyridine (1–1.3 equivalents) enhances yields by neutralizing HBr byproducts.
Table 1 summarizes key reaction conditions and yields for hydrazine alkylation in analogous systems:
| Hydrazine | Alkylating Agent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Fmoc-NHNH2 (3 eq) | Bn-Br (1 eq) | DMF | 70 | 43–46 |
| Boc-NHNH2 (2 eq) | Indole-Br (1 eq) | ACN | Reflux | 36–45 |
Diazaindole Bromination Strategies
The synthesis of 2,6-dibromodiazaindole, a critical intermediate, likely involves radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. For example, bromination of 1-Boc-indole-3-carbaldehyde with NBS under UV light yields 5-bromoindole derivatives, a step adaptable to diazaindole systems.
Enzymatic Incorporation via Tryptophan Synthase
While chemical synthesis dominates, enzymatic methods offer a biocompatible route. Tryptophan synthase (TrpS) catalyzes the conversion of indole derivatives to tryptophan analogs in E. coli systems.
Substrate Engineering and Incorporation
(2,6-aza)Indole, the precursor for enzymatic synthesis, is incubated with L-serine and TrpS to form this compound. Key steps include:
-
Indole Derivative Preparation : Chemical synthesis of 2,6-diaza-indole.
-
Enzymatic Conversion : TrpS mediates β-substitution, attaching the diazaindole to L-serine’s carbon skeleton.
Challenges :
-
Substrate Solubility : Diazaindoles often require solubilization aids (e.g., DMSO) for enzymatic activity.
-
Yield Limitations : Enzymatic incorporation of non-natural indoles typically yields ≤30% due to steric and electronic mismatches.
Characterization and Analytical Validation
Q & A
Q. How should conflicting results from orthogonal assays (e.g., fluorescence vs. radiometric) be reconciled?
- Methodological Answer : Cross-validate using a third method (e.g., SPR). Investigate assay-specific artifacts:
- Fluorescence : Check for compound autofluorescence or quenching.
- Radiometric : Confirm label stability and nonspecific binding.
Statistically compare results via Bland-Altman plots or Deming regression .
Experimental Design and Reporting
Q. What metadata is critical to include when publishing this compound-related datasets?
- Methodological Answer : Report synthesis conditions (catalysts, reaction time), purity metrics (HPLC traces, HRMS), assay parameters (temperature, pH, buffer composition), and raw data files (e.g., .RAW for MS). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use repositories like Zenodo or ChEMBL .
Q. How can researchers ensure reproducibility in this compound’s cellular uptake studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
